molecular formula C18H21FN2O3S B4677516 N~2~-(4-fluorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-fluorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4677516
M. Wt: 364.4 g/mol
InChI Key: VWTDONVDCSJXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-fluorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as FISP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FISP belongs to the class of compounds known as glycine receptor antagonists, which have been shown to have a range of effects on the central nervous system.

Mechanism of Action

FISP acts as a competitive antagonist of glycine receptors, which are involved in the regulation of inhibitory neurotransmission in the central nervous system. By binding to these receptors, FISP prevents the binding of glycine, leading to a reduction in inhibitory neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of FISP are largely related to its effects on glycine receptors. By reducing inhibitory neurotransmission, FISP has been shown to have a range of effects on the central nervous system, including analgesic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of FISP is its specificity for glycine receptors, which allows for more targeted research into the role of these receptors in various physiological processes. However, FISP also has limitations, as its effects on other receptor systems and potential side effects must be carefully considered in experimental design.

Future Directions

Future research on FISP could explore its potential therapeutic applications in a range of neurological and psychiatric disorders. Additionally, further investigation into the mechanism of action of FISP and its effects on other receptor systems could provide insight into the broader role of glycine receptors in the central nervous system.

Scientific Research Applications

FISP has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been its use as a potential treatment for chronic pain, as glycine receptor antagonists have been shown to have analgesic effects. FISP has also been investigated for its potential use in the treatment of epilepsy, as glycine receptors have been implicated in the regulation of seizure activity.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-14(2)12-20-18(22)13-21(16-10-8-15(19)9-11-16)25(23,24)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTDONVDCSJXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-fluorophenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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